![molecular formula C11H10N2O4 B601134 3,4-二氢-7-甲氧基-4-氧代喹唑啉-6-基乙酸酯 CAS No. 179688-53-0](/img/structure/B601134.png)
3,4-二氢-7-甲氧基-4-氧代喹唑啉-6-基乙酸酯
描述
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, also known as 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21. The purity is usually > 95%.
BenchChem offers high-quality 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Research indicates that compounds related to 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate exhibit promising anticancer properties. A study demonstrated that derivatives of quinazolinone could suppress cell viability in various cancer cell lines, including AGS (gastric cancer) and A549 (lung cancer) cells. The compound's mechanism involves inhibiting epithelial–mesenchymal transition markers, which are crucial for cancer metastasis .
Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
Compound 1 | AGS | 5 | EMT inhibition |
Compound 2 | A549 | >100 | No significant effect |
Compound 3 | Caco-2 | 100 | Moderate effect |
Neuropharmacology
Quinazolinone derivatives have been identified as non-competitive antagonists of NMDA receptors, which play a role in synaptic plasticity and memory function. The selectivity of these compounds for specific NMDA receptor subtypes suggests potential applications in treating neurodegenerative diseases .
Table 2: NMDA Receptor Antagonism
Compound | Receptor Type | Selectivity Ratio |
---|---|---|
Compound A | NR2C/D over NR2A/B | >50 |
Compound B | NR1/NR2D | >100 |
Anti-inflammatory Effects
Some studies have indicated that quinazolinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like rheumatoid arthritis and other chronic inflammatory disorders .
Case Study 1: Gastric Cancer Treatment
A recent investigation focused on the effects of a quinazolinone derivative on AGS gastric cancer cells. Treatment with the compound significantly reduced cell viability and inhibited motility associated with epithelial–mesenchymal transition at concentrations as low as 5 µM. This study highlights the potential of this compound in developing targeted therapies for gastric cancer .
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of quinazolinone derivatives against oxidative stress-induced neuronal death. The results indicated that these compounds could enhance neuronal survival and function, suggesting their utility in neurodegenerative disease models .
作用机制
Target of Action
The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.
Mode of Action
This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC . By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.
Biochemical Pathways
The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes .
Pharmacokinetics
It is slightly soluble in dmso and methanol when heated , which may influence its bioavailability.
Result of Action
The inhibition of VEGFR-2 and HDAC by 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7 .
Action Environment
The action, efficacy, and stability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body .
生物活性
Introduction
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a compound of significant interest in pharmaceutical research, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.
Chemical Properties
- Molecular Formula : C11H12N2O4
- Molecular Weight : 236.23 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in organic solvents; limited solubility in water
These properties make the compound suitable for various synthetic applications in drug development, particularly in oncology .
Biological Activity
Anticancer Potential
Research has demonstrated that 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2 phases, leading to apoptosis in cancer cells. This was evidenced in studies where treatment with varying concentrations resulted in significant cell cycle alterations and increased apoptotic markers .
- Inhibition of Kinases : It has been identified as a potential inhibitor of several kinases involved in cancer progression, including those linked to the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate on multiple human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound displayed IC50 values ranging from 10 to 30 µM across these lines, indicating effective inhibition of cell viability .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HeLa | 25 |
Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting that it promotes apoptosis through a mitochondrial pathway. Flow cytometry analyses confirmed an increase in Annexin V-positive cells after treatment .
Additional Applications
Beyond its anticancer properties, 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate serves as an intermediate in the synthesis of various quinazoline derivatives. These derivatives are being explored for their own therapeutic potentials, including antibacterial and anti-inflammatory activities .
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate is a promising compound with significant biological activity primarily in cancer research. Its ability to induce apoptosis and inhibit key signaling pathways highlights its potential as a lead compound for developing novel anticancer therapies. Ongoing research will likely uncover further applications and enhance our understanding of its mechanisms.
属性
IUPAC Name |
(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621628 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-53-0 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。